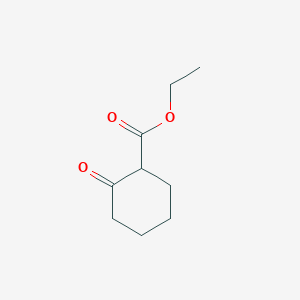

Ethyl 2-oxocyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18744. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSGHBPKHFDJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883706 | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-07-8 | |

| Record name | Ethyl 2-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxocyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxocyclohexanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-OXOCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V73BMH08Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Ethyl 2-Oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxocyclohexanecarboxylate (CAS No. 1655-07-8) is a versatile intermediate in organic synthesis, playing a significant role in the production of pharmaceuticals, agrochemicals, and flavoring agents.[1] Its unique molecular structure, featuring a ketone and an ester functional group on a cyclohexane (B81311) ring, allows for a variety of chemical transformations, making it a valuable building block in the development of complex bioactive molecules.[1] This guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination and a representative reaction workflow.

Physical and Chemical Properties

This compound is typically a clear, colorless to pale yellow liquid.[1][2] It is important to note that this compound exists as a mixture of keto-enol tautomers.[3] The quantitative physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₃ | [1][4] |

| Molecular Weight | 170.21 g/mol | [1][5] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Density | ~1.060 - 1.064 g/mL at 25 °C | [1][6] |

| Boiling Point | 106 °C at 11 mmHg; 160 °C at 99.8 mmHg | [1][7] |

| Melting Point | Not available | [8][9] |

| Refractive Index (n20/D) | 1.477 - 1.479 | [1][6] |

| Flash Point | 85 °C (185 °F) | [7][8] |

| Solubility | Sparingly soluble in water; Soluble in chloroform (B151607) and methanol | [2][10] |

| pKa (Predicted) | 12.06 ± 0.20 | [2] |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections detail the methodologies for measuring key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in a heating bath (e.g., oil in a Thiele tube).

-

The apparatus is heated gently and slowly.

-

As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles is observed.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. For liquids, a pycnometer or a volumetric flask provides a precise method for its determination.

Apparatus:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (m₂).

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature as the water, the volume is adjusted, and it is weighed again (m₃).

-

The density of the liquid is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identifying and assessing the purity of liquid samples.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Ethanol (B145695) and lens paper for cleaning

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism surfaces of the refractometer are cleaned with ethanol and lens paper.

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is read from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent. A constant temperature is typically maintained using a water circulator.

Synthetic Workflow Example

This compound is a key starting material in many organic reactions. One such application is its use in the synthesis of more complex molecules. A representative synthetic protocol is the Claisen condensation reaction between cyclohexanone (B45756) and diethyl carbonate to produce this compound.[11][12]

Caption: Synthetic workflow for the preparation of this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. athabascau.ca [athabascau.ca]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

Spectroscopic Analysis of Ethyl 2-Oxocyclohexanecarboxylate: A Technical Guide

This guide provides a comprehensive overview of the spectral data for ethyl 2-oxocyclohexanecarboxylate, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

-

IUPAC Name: ethyl 2-oxocyclohexane-1-carboxylate[1]

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4][5]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.[4][6] The data presented below is typically acquired in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1-4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 3.4 | Triplet | 1H | -CO-CH -CO- |

| ~ 2.0-2.5 | Multiplet | 4H | Cyclohexane (B81311) ring protons adjacent to carbonyls |

| ~ 1.5-1.9 | Multiplet | 4H | Remaining cyclohexane ring protons |

| ~ 1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's field strength. The keto-enol tautomerism of this compound can also influence the spectrum.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 | Ketone Carbonyl (C =O) |

| ~ 172 | Ester Carbonyl (-C OO-) |

| ~ 61 | Methylene Carbon of Ethyl Group (-O-CH₂ -CH₃) |

| ~ 50 | Methine Carbon of Cyclohexane Ring (-CO-CH -CO-) |

| ~ 20-40 | Remaining Cyclohexane Carbons |

| ~ 14 | Methyl Carbon of Ethyl Group (-O-CH₂-CH₃ ) |

Note: Data is compiled from typical values for the functional groups present and available spectral information.[1][8]

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9][10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2940 | Strong | C-H stretch (alkane) |

| ~ 1745 | Strong | C=O stretch (ester carbonyl) |

| ~ 1720 | Strong | C=O stretch (ketone carbonyl) |

| ~ 1200 | Strong | C-O stretch (ester) |

Note: The presence of two distinct carbonyl peaks is characteristic of β-keto esters.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12][13]

| m/z Ratio | Interpretation |

| 171.3 | [M+H]⁺ (Molecular ion plus a proton)[14][15] |

| 170 | [M]⁺ (Molecular ion) |

| 124 | [M - C₂H₅OH]⁺ (Loss of ethanol)[1] |

| 68 | Fragment ion[1] |

| 55 | Fragment ion[1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear magnetic resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained.[5][16]

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[17] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for data acquisition.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized by "shimming" to obtain sharp resonance signals.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 8 to 16 scans are acquired and averaged.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[5]

-

-

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

FTIR is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[10]

-

Sample Preparation: For a liquid sample such as this compound, the IR spectrum is commonly obtained using one of the following methods:

-

Neat Sample (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[17] The plates are mounted in a sample holder and placed in the IR beam.

-

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the crystal (e.g., diamond or germanium) of an ATR accessory.[17] This technique is particularly useful as it requires minimal sample preparation.

-

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first.[17] Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.[17] The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[18]

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the ion source, often via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) is a common method for MS. Molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, or molecular ion.[13] This high-energy process often leads to fragmentation. Electrospray ionization (ESI) is a softer ionization technique that can be used to observe the protonated molecule, [M+H]⁺.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio using electric and/or magnetic fields.[19]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z ratio. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification and structural confirmation of an organic compound like this compound.

References

- 1. This compound | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 6. scribd.com [scribd.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(1655-07-8) 13C NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mse.washington.edu [mse.washington.edu]

- 11. ejournal.upi.edu [ejournal.upi.edu]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Page loading... [wap.guidechem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. benchchem.com [benchchem.com]

- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide on the Solubility of Ethyl 2-Oxocyclohexanecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 2-oxocyclohexanecarboxylate, a key intermediate in organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Most sources describe its solubility in qualitative terms. The following table summarizes the available information. It is recommended that researchers determine quantitative solubility in their specific solvent systems of interest using the experimental protocols outlined in this guide.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Water | Protic, Polar | Soluble[1][2] | - |

| Methanol (B129727) | Protic, Polar | Sparingly Soluble[1][3] | Data not available |

| Chloroform | Aprotic, Moderately Polar | Sparingly Soluble[1][3] | Data not available |

| Ethanol | Protic, Polar | Expected to be soluble | Data not available |

| Acetone | Aprotic, Polar | Expected to be soluble | Data not available |

| Ethyl Acetate | Aprotic, Moderately Polar | Expected to be soluble | Data not available |

| Dichloromethane | Aprotic, Moderately Polar | Expected to be soluble | Data not available |

| Toluene | Aprotic, Non-polar | Expected to be soluble | Data not available |

Note: "Expected to be soluble" is based on the general principle that β-keto esters often exhibit good solubility in common organic solvents.[4] Experimental verification is required.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6][7][8] This protocol outlines the steps for determining the solubility of this compound.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis[9]

2.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask. The excess solid should be visible to ensure that the solution is saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours.[5][6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a constant concentration of the solute.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.[9]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

2.3. Analytical Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. Both HPLC and GC are suitable for the quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is a common choice.

-

Mobile Phase: A mixture of acetonitrile (B52724) or methanol with water or a buffer.

-

Detector: UV detector set to a wavelength where the compound exhibits significant absorbance.[9]

-

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column is generally suitable.

-

Carrier Gas: Typically helium or nitrogen.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10]

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows in the process of determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

Caption: The process of quantifying solute concentration using a calibration curve.

References

- 1. This compound | 1655-07-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 1655-07-8 [m.chemicalbook.com]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 2-Oxocyclohexanecarboxylate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-oxocyclohexanecarboxylate, a versatile intermediate in organic synthesis. Known by several synonyms, including 2-carbethoxycyclohexanone, this compound is a cornerstone in the synthesis of a wide array of pharmaceutical and agrochemical agents, as well as in the flavor and fragrance industry.[1][2][3] Its bifunctional nature as a β-keto ester allows for a rich and predictable reactivity profile, making it an invaluable tool for synthetic chemists.

Nomenclature and Identification

This compound is systematically named ethyl 2-oxocyclohexane-1-carboxylate according to IUPAC nomenclature.[4][5] It is widely recognized in the chemical community by a variety of synonyms, which are often used interchangeably in literature and chemical catalogs.

Table 1: Synonyms and Chemical Identifiers

| Synonym | Source |

| 2-Carbethoxycyclohexanone | [4][6][7][8] |

| Ethyl cyclohexanone-2-carboxylate | [1][2][3][4][6][7][8][9][10] |

| 2-(Ethoxycarbonyl)cyclohexanone | [1][2][3][4][7][8][9][10] |

| 2-Oxocyclohexanecarboxylic acid ethyl ester | [4][8][10][11] |

| Ethyl 2-cyclohexanonecarboxylate | [4][6][9][10] |

| Ethyl 2-oxo-1-cyclohexanecarboxylate | [4][6][7][9][10][11] |

| Ethyl 1-oxo-2-cyclohexanecarboxylate | [4][7][9][10][11] |

| Cyclohexanone-2-carboxylic acid ethyl ester | [9][10] |

Table 2: Key Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1655-07-8 | [1][4] |

| Molecular Formula | C₉H₁₄O₃ | [1][4] |

| Molecular Weight | 170.21 g/mol | [1][4] |

| Appearance | Clear colorless to pale yellow liquid | [1][3] |

| Boiling Point | 106 °C at 11 mmHg | [1][12] |

| Density | ~1.060 - 1.064 g/mL at 25 °C | [1][12] |

| Refractive Index (n20/D) | 1.477 - 1.479 | [1] |

| pKa (Predicted) | 12.06 ± 0.20 | [3] |

| LogP | 1.08 | [12] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,7-diester, typically diethyl pimelate.[9][13] An alternative and frequently used laboratory-scale synthesis involves the acylation of cyclohexanone (B45756) with diethyl carbonate using a strong base like sodium hydride.[4][7][10]

This protocol is adapted from reported literature procedures for the synthesis of this compound.[4][10]

Materials:

-

Cyclohexanone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3N Hydrochloric acid

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add diethyl carbonate (2.5 equivalents) and anhydrous THF.

-

Under a nitrogen atmosphere, carefully add sodium hydride (3.3 equivalents) to the stirred solution.

-

Heat the mixture to reflux for 1 hour to ensure the activation of the sodium hydride.

-

Prepare a solution of cyclohexanone (1 equivalent) in anhydrous THF.

-

Add the cyclohexanone solution dropwise to the refluxing mixture over approximately 30 minutes.

-

Continue to reflux the reaction mixture for an additional 1.5 to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of 3N hydrochloric acid until the mixture is neutralized.

-

Transfer the mixture to a separatory funnel and add brine.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a brown oil.[4][10]

Chemical Reactivity and Synthetic Applications

This compound's reactivity is dominated by the presence of the acidic α-hydrogen located between the two carbonyl groups. This allows for the facile formation of a resonance-stabilized enolate, which is a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

The enolate of this compound can be readily alkylated at the C1 position.[1][14] This reaction is a powerful tool for the synthesis of 2-substituted cyclohexanones, which are common structural motifs in natural products and pharmaceuticals. The overall sequence involves enolate formation, alkylation, followed by hydrolysis and decarboxylation.[9][13][14]

This generalized protocol outlines the alkylation of this compound.[1]

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, ethanol)

-

Base (e.g., sodium ethoxide, sodium hydride, LDA)

-

Alkylating agent (e.g., alkyl halide)

-

Dilute acid (e.g., 1 M HCl) for workup

-

Organic solvent for extraction

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in the chosen anhydrous solvent.

-

Cool the solution to an appropriate temperature (e.g., 0 °C to room temperature for NaH or NaOEt, or -78 °C for LDA).

-

Slowly add the base to the solution and stir for 30-60 minutes to ensure complete enolate formation.

-

Add the alkylating agent dropwise to the enolate solution.

-

Allow the reaction to proceed until completion, monitoring by TLC.

-

Quench the reaction by neutralizing with a dilute acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt, and concentrate in vacuo.

-

The resulting alkylated product can be further purified by chromatography or distillation.

The enolate generated from this compound is an excellent Michael donor, participating in conjugate additions to α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl compounds.[1][15][16] This reaction is fundamental in the construction of more complex cyclic systems, notably in the Robinson annulation sequence.[1]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | The spectrum shows characteristic signals for both the keto and enol tautomers. The enolic proton is typically observed at a downfield chemical shift (> 10 ppm).[1] | [17] |

| ¹³C NMR | Resonances for the ester carbonyl, ketone carbonyl, and the enolic carbons can be distinguished. | [5][18] |

| IR | Strong absorption bands corresponding to the C=O stretching of the ketone and the ester functional groups. | [5] |

| Mass Spec. | The mass spectrum shows a molecular ion peak [M+H]⁺ at m/z 171.3.[4][10] | [5] |

The keto-enol tautomerism of β-keto esters like this compound can be quantitatively studied using ¹H NMR by integrating the signals corresponding to each tautomer.[19][20][21][22] The position of the equilibrium is influenced by factors such as solvent polarity and temperature.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate key reaction pathways and a typical experimental workflow involving this compound.

Caption: Mechanism of the Dieckmann condensation to form the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propose mechanisms for the two Dieckmann condensations just shown. | Filo [askfilo.com]

- 7. organic chemistry - How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 12. This compound | 1655-07-8 [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound(1655-07-8) 13C NMR [m.chemicalbook.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. glaserr.missouri.edu [glaserr.missouri.edu]

- 21. diverdi.colostate.edu [diverdi.colostate.edu]

- 22. cores.research.asu.edu [cores.research.asu.edu]

Technical Guide: Safety, Handling, and Storage of Ethyl 2-Oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety, handling, and storage protocols for ethyl 2-oxocyclohexanecarboxylate (CAS No. 1655-07-8). Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1][2] It is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][3][4]

GHS Hazard Statements:

Quantitative Data Summary

The following tables summarize the key quantitative physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₃ | [3][6][7] |

| Molecular Weight | 170.21 g/mol | [3][6][7] |

| Appearance | Clear, colorless to pale yellow liquid | [6][7][8] |

| Odor | Odorless to mild, fruity odor | [1][2][6] |

| Boiling Point | 106 °C @ 11 mmHg | [1][2][7][8][9] |

| Density | 1.060 - 1.064 g/mL at 25 °C | [1][2][7][9][10] |

| Flash Point | 85 °C / 185 °F (closed cup) | [1][2][5] |

| Refractive Index | n20/D 1.477 | [7][9][10] |

| Water Solubility | Soluble in water | [6][8] |

Table 2: Safety and Hazard Data

| Parameter | Value | Source(s) |

| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | [1][3] |

| Storage Class Code | 10 - Combustible liquids | [10] |

| WGK (Water Hazard Class) | WGK 3 | [10] |

Experimental Protocols for Hazard Assessment

The irritation potential of a chemical like this compound is typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data consistency and animal welfare.

Skin Irritation Testing (OECD Guideline 439 & 404)

In vitro testing is the preferred method to reduce animal testing.[7]

Experimental Protocol: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in culture medium.[3][9]

-

Test Substance Application: A precise amount of this compound (liquid or solid) is applied topically to the surface of the RhE tissue.[9]

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[9]

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium for a post-incubation recovery period (e.g., 42 hours).[9]

-

Viability Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT assay. This involves incubating the tissues with MTT solution, which is converted by viable cells into a colored formazan (B1609692) product.[9]

-

Data Analysis: The amount of formazan is measured spectrophotometrically. A reduction in cell viability below a certain threshold (typically ≤ 50%) compared to a negative control indicates that the substance is an irritant.[3][9][11]

Eye Irritation Testing (OECD Guideline 405)

Should in vitro data be insufficient, in vivo testing may be considered as a last resort.

Experimental Protocol: Acute Eye Irritation/Corrosion Test (in vivo) (OECD TG 405)

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used.[1][10] Both eyes of each animal are examined 24 hours before the test to ensure no pre-existing irritation or defects.[1]

-

Test Substance Instillation: A single dose of this compound is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.[1][12]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Reactions are scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).[5]

-

Data Analysis: The severity and reversibility of the observed ocular lesions are evaluated to classify the substance's irritation potential.[12] The use of analgesics and anesthetics is recommended to minimize animal pain and distress.[1]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate PPE are mandatory to prevent exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier to exposure and must be strictly followed.

-

Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[11] A face shield may be necessary for splash protection.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves (e.g., nitrile or butyl rubber) to prevent skin contact.[11] Inspect gloves for any signs of degradation or punctures before use.[11] Change gloves frequently, especially after known or suspected contact with the chemical.[12]

-

Lab Coat/Gown: A lab coat or a protective gown made of a low-permeability fabric with long sleeves and a solid front is required.[11][13]

-

-

Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[4][11] If ventilation is insufficient or if vapors are generated, use a NIOSH/MSHA-approved respirator with organic vapor cartridges.[11]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.[1][4]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4][5][14]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][4][5]

-

Recommended storage temperature can be at ambient temperatures or refrigerated (0-8 °C).[6][7] Always follow the supplier's specific recommendations.

Incompatible Materials

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[1][2][4]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2][4]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[1][2][4]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1] Water mist may be used to cool closed containers.[1]

-

Specific Hazards: The material is combustible and containers may explode when heated.[2] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[1][2] Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[15]

-

Containment and Cleanup: Soak up with inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder.[1][2] Place in a suitable, closed container for disposal.[1]

Logical Workflows and Diagrams

The following diagrams illustrate the recommended workflows for handling and storing this compound.

Caption: Standard workflow for handling this compound.

Caption: Protocol for the safe storage of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. invitrointl.com [invitrointl.com]

- 3. mbresearch.com [mbresearch.com]

- 4. uniube.br [uniube.br]

- 5. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 7. All news - ECHA [echa.europa.eu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. x-cellr8.com [x-cellr8.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. iivs.org [iivs.org]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. siesascs.edu.in [siesascs.edu.in]

- 15. ecetoc.org [ecetoc.org]

Acidity of the α-Proton in Ethyl 2-Oxocyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of the alpha-proton (α-proton) of ethyl 2-oxocyclohexanecarboxylate, a key parameter influencing its reactivity and application in organic synthesis, particularly in the development of pharmaceutical compounds. The document outlines the theoretical basis for its acidity, presents the predicted pKa value, and details experimental protocols for its empirical determination.

Introduction

This compound is a cyclic β-keto ester, a class of compounds widely utilized as building blocks in the synthesis of complex organic molecules. The reactivity of this molecule is largely governed by the acidity of the proton at the carbon atom situated between the ketone and the ester carbonyl groups (the α-carbon). The removal of this proton by a base leads to the formation of a resonance-stabilized enolate ion, a potent nucleophile in various carbon-carbon bond-forming reactions. Understanding the pKa value of this α-proton is therefore crucial for predicting reaction equilibria, selecting appropriate bases for deprotonation, and controlling reaction pathways in synthetic strategies.

The enhanced acidity of the α-proton in β-dicarbonyl compounds, compared to simple ketones or esters, is a cornerstone of modern synthetic organic chemistry. This guide serves as a comprehensive resource for professionals seeking to understand and utilize the unique chemical properties of this compound.

Data Presentation: pKa of the α-Proton

| Compound | α-Proton pKa (Predicted) | Reference |

| This compound | 12.06 ± 0.20 | [1] |

This predicted value suggests that the α-proton of this compound is significantly more acidic than the α-protons of simple ketones (pKa ≈ 19-21) and esters (pKa ≈ 23-25)[2]. This increased acidity is attributed to the delocalization of the negative charge across both carbonyl groups in the resulting enolate ion.

Mandatory Visualization

The enhanced acidity of the α-proton is a direct consequence of the stability of its conjugate base, the enolate ion. The following diagrams illustrate the deprotonation process and the resonance stabilization of the resulting enolate.

Experimental Protocols

To empirically validate the predicted pKa value, several established methods can be employed. The following sections provide detailed protocols for two common and reliable techniques: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination that involves monitoring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized, degassed water

-

pH meter with a combination glass electrode, calibrated with standard buffers

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Constant temperature bath

Procedure:

-

Solution Preparation:

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent (e.g., methanol (B129727) or ethanol) to ensure solubility.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration:

-

Place a known volume of the sample solution in a thermostatted titration vessel.

-

If the sample is in its neutral form, titrate with the standardized NaOH solution. If the sample is in its salt form, titrate with the standardized HCl solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added at each step.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Alternatively, calculate the first and second derivatives of the titration curve. The equivalence point is the volume at which the first derivative is at a maximum, and the pKa can be determined from the pH at half this volume.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The enol and enolate forms of β-keto esters have different chromophores and thus different absorbance spectra.

Materials and Equipment:

-

This compound

-

A series of buffer solutions of known pH values spanning the expected pKa (e.g., pH 10 to 14).

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment.

-

UV-Vis spectrophotometer with a thermostatted cuvette holder.

-

Quartz cuvettes.

-

pH meter.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of solutions by adding a small, constant aliquot of the stock solution to each of the buffer solutions of varying pH. Ensure the final concentration of the compound is the same in all solutions.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for the protonated (keto-enol) and deprotonated (enolate) forms of the molecule.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) against the pH of the solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

The pKa can be calculated using the following equation: pKa = pH + log[(AI - A) / (A - AM)] where A is the absorbance of the solution at a given pH, AI is the absorbance of the fully ionized form, and AM is the absorbance of the neutral form.

-

Conclusion

The acidity of the α-proton of this compound, with a predicted pKa of approximately 12.06, is a critical parameter that dictates its synthetic utility. This enhanced acidity, stemming from the resonance stabilization of the conjugate base, allows for facile enolate formation under moderately basic conditions. For researchers in drug development and organic synthesis, a thorough understanding of this property, coupled with robust experimental methods for its verification, is essential for the rational design of synthetic routes and the predictable control of chemical reactions. The protocols detailed in this guide provide a framework for the accurate experimental determination of this important physicochemical property.

References

The Synthesis of Ethyl 2-Oxocyclohexanecarboxylate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for ethyl 2-oxocyclohexanecarboxylate, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The document details the seminal Dieckmann condensation, modern variations, and alternative synthetic routes, presenting quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms and workflows.

The Dawn of a Cyclization Reaction: The Dieckmann Condensation

The primary and most historically significant method for the synthesis of this compound is the Dieckmann condensation. This intramolecular cyclization of a dicarboxylic acid ester was first reported by the German chemist Walter Dieckmann in 1894.[1][2] His work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for a powerful new tool in organic synthesis for the formation of five- and six-membered rings.[1] The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation and is particularly effective for the formation of sterically stable rings.[2][3]

The reaction involves the use of a 1,7-diester, such as diethyl pimelate (B1236862), which upon treatment with a strong base, undergoes an intramolecular condensation to yield the corresponding cyclic β-keto ester.[3]

Historical Experimental Protocol (Dieckmann, 1894)

Modern Experimental Protocols for the Dieckmann Condensation

Modern adaptations of the Dieckmann condensation offer improved yields and milder reaction conditions. The choice of base and solvent is critical to the success of the reaction.

Protocol 1: Using Sodium Ethoxide in Toluene (B28343)

This classic approach remains widely used.

-

Materials: Diethyl pimelate, sodium ethoxide, anhydrous toluene, hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.

-

Heat the suspension to reflux.

-

Add a solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene dropwise to the refluxing mixture over 30 minutes.

-

Continue refluxing for 2-3 hours, monitoring the reaction by thin-layer chromatography.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 10% aqueous hydrochloric acid until the solution is acidic (pH ~2-3).

-

Separate the layers and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.[4]

-

Protocol 2: Using Sodium Hydride in Tetrahydrofuran (B95107) (THF)

The use of sodium hydride, a non-alkoxide base, in an aprotic solvent like THF can prevent side reactions such as transesterification.

-

Materials: Diethyl pimelate, sodium hydride (60% dispersion in mineral oil), anhydrous THF, hydrochloric acid, diethyl ether, brine, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of diethyl pimelate (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension. A small amount of ethanol (B145695) can be added to initiate the reaction if it is sluggish.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture in an ice bath and carefully quench with the dropwise addition of cold, dilute hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.[1]

-

Quantitative Data for the Dieckmann Condensation

The yield of the Dieckmann condensation is influenced by the choice of base and reaction conditions.

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |

| Diethyl Pimelate | Sodium Ethoxide | Toluene | Reflux | Good |

| Diethyl Pimelate | Sodium Hydride | THF | Reflux | Excellent |

| Diethyl Pimelate | Potassium tert-Butoxide | Toluene | 25 - Reflux | Very Good |

| Diethyl Pimelate | Sodium Metal | Toluene | Reflux | Good |

| Diethyl Pimelate | Potassium tert-Butoxide | None (Solvent-free) | Room Temperature | Good |

An Alternative Approach: Acylation of Cyclohexanone (B45756)

A widely used modern alternative to the Dieckmann condensation is the direct acylation of cyclohexanone. This method avoids the need to prepare the pimelate diester precursor.

Experimental Protocol: Acylation with Diethyl Carbonate

This procedure is a common and high-yielding method for the synthesis of this compound.

-

Materials: Cyclohexanone, diethyl carbonate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), 3N hydrochloric acid, dichloromethane (B109758) (DCM), brine.

-

Procedure:

-

In a 1000 mL flask, combine diethyl carbonate (1.2 mol) and 150 mL of dry THF.

-

Under stirring, add sodium hydride (1.6 mol) to the mixture.

-

Heat the mixture to reflux for 1 hour.

-

Add a solution of cyclohexanone (0.48 mol) in 50 mL of anhydrous THF dropwise over approximately 30 minutes.

-

Continue refluxing for an additional 1.5 hours.

-

After cooling, hydrolyze the mixture with 3N hydrochloric acid.

-

Pour the mixture into brine and extract three times with dichloromethane (75 mL).

-

Combine the organic layers, dry, and evaporate the solvent to yield the crude product. The product is often used in the next step without further purification.[5][6]

-

Quantitative Data for Cyclohexanone Acylation

| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Diethyl Carbonate | Sodium Hydride | THF | Reflux | ~80 |

| Ethyl Chloroformate | Sodium Ethoxide | Ethanol | Cold | Moderate |

Other Synthetic Routes

While the Dieckmann condensation and direct acylation of cyclohexanone are the most prevalent methods, other named reactions in organic chemistry can theoretically be adapted for the synthesis of this compound or its derivatives.

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is the intramolecular version of the Thorpe reaction, which involves the self-condensation of aliphatic nitriles.[7] It is conceptually related to the Dieckmann condensation and results in a cyclic ketone after acidic hydrolysis of the intermediate enamine.[7] The synthesis of this compound via this method would involve the cyclization of a dinitrile precursor followed by hydrolysis and esterification.

Plausible Experimental Protocol:

-

Synthesis of Pimelonitrile: Start with pimelic acid and convert it to pimeloyl chloride using thionyl chloride. Subsequent reaction with ammonia (B1221849) would yield pimelamide, which can be dehydrated to pimelonitrile.

-

Thorpe-Ziegler Cyclization: Treat pimelonitrile with a strong base, such as sodium ethoxide in ethanol, to induce intramolecular cyclization.

-

Hydrolysis and Esterification: Acidic hydrolysis of the resulting cyclic iminonitrile would yield cyclohexanone-2-carbonitrile. Further hydrolysis followed by Fischer esterification with ethanol and a catalytic amount of acid would produce this compound.

The Robinson Annulation

The Robinson annulation, discovered by Robert Robinson in 1935, is a powerful method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation.[8] While typically used to create α,β-unsaturated ketones, a modification of the starting materials could potentially lead to the desired product.

Plausible Experimental Protocol:

-

Michael Addition: React the enolate of a suitable β-keto ester, such as ethyl acetoacetate, with an appropriate α,β-unsaturated acceptor that would lead to a 1,5-dicarbonyl intermediate with the correct substitution pattern.

-

Intramolecular Aldol Condensation: Treatment of the Michael adduct with a base would induce an intramolecular aldol condensation to form the six-membered ring.

-

Further Modification: The resulting product would likely require further chemical modification to arrive at this compound.

Visualizing the Reactions

Dieckmann Condensation Signaling Pathway

References

- 1. grokipedia.com [grokipedia.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. This compound | 1655-07-8 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. Robinson annulation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on Ethyl 2-Oxocyclohexanecarboxylate

This guide provides detailed information on the molecular properties of ethyl 2-oxocyclohexanecarboxylate, a significant compound in organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and other chemical sciences.

Core Molecular Data

This compound is a versatile intermediate used in the synthesis of a wide range of pharmaceutical and agrochemical products. Its chemical properties are defined by its molecular structure and weight.

| Property | Value |

| Molecular Formula | C9H14O3[1][2][3][4] |

| Molecular Weight | 170.21 g/mol [1][2][3][4][5] |

Logical Relationship of Molecular Properties

The following diagram illustrates the fundamental relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight).

This document does not contain experimental protocols as the requested information was centered on the molecular weight and formula of the compound, which are fundamental, calculated properties.

References

Methodological & Application

Application Note: Synthesis of Ethyl 2-oxocyclohexanecarboxylate via Dieckmann Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Dieckmann condensation is a robust and widely utilized organic reaction for synthesizing cyclic β-keto esters.[1] It is an intramolecular Claisen condensation of a diester, catalyzed by a strong base to form a stable ring structure.[2][3][4][5] This reaction is particularly effective for the formation of sterically favored five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[5][6][7][8][9]

The target molecule, ethyl 2-oxocyclohexanecarboxylate, is synthesized through the cyclization of diethyl pimelate (B1236862) (a 1,7-diester). This product is a valuable synthetic intermediate and a key building block in the synthesis of numerous pharmaceuticals, natural products, and agrochemicals.[1][10][11] This document provides detailed experimental protocols, quantitative data, and a mechanistic overview for this synthesis.

Reaction Mechanism

The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation and proceeds through several key steps.[1][7][8] The reaction is driven to completion by the final, irreversible deprotonation of the β-keto ester, which requires the use of at least one full equivalent of a strong base.[2]

-

Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an acidic α-proton from one of the ester groups of diethyl pimelate to form a nucleophilic enolate ion.[1][12]

-

Intramolecular Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate.[6][12]

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.[6][12]

-

Deprotonation: The resulting β-keto ester still has an acidic proton between the two carbonyl groups. The alkoxide base deprotonates this position, forming a stabilized enolate. This acid-base reaction is essentially irreversible and shifts the overall equilibrium in favor of the products.[2]

-

Protonation: An acidic workup in the final stage protonates the enolate to yield the final product, this compound.[3][5][6]

Caption: Mechanism of the Dieckmann condensation of diethyl pimelate.

Experimental Protocols

Two common protocols for the synthesis of this compound are presented below, differing primarily in the choice of base and solvent.

Protocol 1: Using Sodium Ethoxide in Toluene (B28343)

This traditional method uses sodium ethoxide as the base in a non-polar aprotic solvent.[1][10]

Materials:

-

Diethyl pimelate (1.0 eq.)

-

Sodium ethoxide (1.1 eq.)

-

Anhydrous Toluene

-

10% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Flame-dry all glassware and assemble the reflux apparatus under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add sodium ethoxide (1.1 eq.) to the flask, followed by anhydrous toluene.

-

Substrate Addition: Dissolve diethyl pimelate (1.0 eq.) in anhydrous toluene and add it dropwise to the stirred sodium ethoxide suspension over 30 minutes.[10]

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with continuous stirring for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[2][10]

-

Workup - Quenching: Cool the reaction mixture to room temperature and then in an ice bath. Carefully add cold 10% HCl until the solution is acidic (pH ~2-3) to neutralize excess base and protonate the enolate.[2][10]

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[2][10]

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2][10]

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.[2][10]

Protocol 2: Using Sodium Hydride in THF

This method uses sodium hydride, a non-alkoxide base, in an aprotic polar solvent, which can help avoid transesterification side reactions.[2]

Materials:

-

Diethyl pimelate (1.0 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Hydrochloric Acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF. Caution: NaH is highly reactive and pyrophoric.

-

Substrate Addition: Add a solution of diethyl pimelate (1.0 eq.) in anhydrous THF dropwise to the stirred NaH suspension at 0 °C. A small amount of ethanol (B145695) can be added to initiate the reaction if it is sluggish.[2]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until hydrogen gas evolution ceases.[2]

-

Workup: Cool the mixture in an ice bath. Extreme caution is required when quenching unreacted NaH, as the process is highly exothermic and produces flammable hydrogen gas. Slowly and carefully add cold dilute HCl to neutralize the mixture to pH ~2-3.[2]

-

Extraction and Purification: Follow steps 6-9 from Protocol 1 for extraction, washing, drying, concentration, and purification.[2]

Experimental Workflow

The general workflow for the synthesis, workup, and purification is outlined in the diagram below.

Caption: General experimental workflow for Dieckmann condensation.

Data Presentation

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical conditions.

| Parameter | Protocol 1 (NaOEt) | Protocol 2 (NaH) | Solvent-Free (K-t-BuOK) |

| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Potassium tert-butoxide |

| Solvent | Toluene, Ethanol | THF, Toluene | None |

| Temperature | Reflux (~110 °C in Toluene) | Reflux (~66 °C in THF) | Room Temperature |

| Time | 2-4 hours | 2-4 hours | ~10 min mixing, 60 min standing |

| Typical Yield | Good to High | Good to High (e.g., 75%)[6] | High |

| Key Risks | Hydrolysis (if wet), Transesterification | Pyrophoric base, H₂ evolution | Solid-state reaction control |

Table based on information from multiple sources.[1][2][6][13]

Troubleshooting and Side Reactions

Several side reactions can occur, potentially lowering the yield or complicating purification.

-

Intermolecular Condensation: If the concentration of the diester is too high, one molecule can react with another, leading to polymerization. This can be minimized by using high-dilution techniques.[2]

-

Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups, forming pimelic acid or its monoester. To prevent this, all glassware must be thoroughly dried and anhydrous solvents and reagents must be used.[2]

-

Transesterification: This occurs if the alkoxide base does not match the alkoxy group of the ester (e.g., using sodium methoxide (B1231860) with a diethyl ester). Using a matching alkoxide (sodium ethoxide for diethyl pimelate) or a non-alkoxide base like NaH prevents this issue.[2]

-

Retro-Dieckmann Reaction: The condensation is reversible. The reaction is driven forward by ensuring at least one full stoichiometric equivalent of a strong base is used to deprotonate the product, shifting the equilibrium.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Japp-Klingemann Reaction Utilizing Ethyl 2-Oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Japp-Klingemann reaction is a robust and versatile synthetic method for the formation of hydrazones from β-keto acids or β-keto esters and aryldiazonium salts.[1] This reaction holds significant importance in medicinal chemistry and drug development as the resulting arylhydrazones are pivotal intermediates in the synthesis of various heterocyclic scaffolds, most notably indoles via the subsequent Fischer indole (B1671886) synthesis.[1][2] The indole core is a privileged structure found in a vast array of pharmaceuticals and biologically active compounds.

This document provides detailed application notes and experimental protocols for the Japp-Klingemann reaction using ethyl 2-oxocyclohexanecarboxylate as the β-keto ester substrate. The reaction yields 1,2-cyclohexanedione (B122817) monoarylhydrazones, which are valuable precursors for the synthesis of tetrahydrocarbazoles, a class of compounds with diverse pharmacological activities.

Reaction Principle and Mechanism

The Japp-Klingemann reaction with a β-keto ester, such as this compound, proceeds through a well-established mechanism. The initial step involves the deprotonation of the α-carbon of the β-keto ester by a base to form an enolate. This enolate then acts as a nucleophile, attacking the aryldiazonium salt to form an azo compound. Subsequent base-catalyzed hydrolysis of the ester group and elimination of the carboxylate leads to the formation of the stable arylhydrazone product.[1]

References

Application Notes and Protocols: Ethyl 2-Oxocyclohexanecarboxylate as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals